molecular formula C8H5BrN2O2 B2734997 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1784165-05-4

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2734997
CAS No.: 1784165-05-4
M. Wt: 241.044
InChI Key: DPFBNMKYGYAYOA-UHFFFAOYSA-N
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Description

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-05-4) is a high-value brominated heterocyclic building block primarily used in pharmaceutical research and development . The molecular formula for this compound is C 8 H 5 BrN 2 O 2 with a molecular weight of 241.04 g/mol . This compound belongs to the pyrazolopyridine family, a class of N -heterocyclic scaffolds recognized for their significant versatility and broad applications in medicinal chemistry . The bromine atom at the 3-position serves as a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki reactions, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies . The carboxylic acid functional group enables further derivatization into amides or esters, or can be used to create molecular conjugates. Pyrazolo[1,5-a]pyridine derivatives are frequently explored in drug discovery for their biological potential . As a key synthetic intermediate, this compound is designed for use in the discovery and synthesis of novel therapeutic agents. Please note that this product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-11-4-5(8(12)13)1-2-7(6)11/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPFBNMKYGYAYOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Cyclization and Ring Functionalization

The patent CN117143095A details a four-step synthesis route leveraging the compound's bifunctional reactivity:

Stepwise Reaction Analysis

  • Cyclization with Ethyl Propiolate

    • Conditions : LiHMDS (2.5 eq), THF, -65°C, 14 hr

    • Mechanism : Base-induced [3+2] cycloaddition forms the pyrazolo[1,5-a]pyridine core

    • Yield : 82% isolated after crystallization (ethyl acetate/hexanes)

  • Ester Saponification

    • Reagents : K₂CO₃ (3 eq), H₂O/THF (1:3 v/v)

    • Kinetics : Complete conversion in 4 hr at 60°C

    • Product : Sodium carboxylate intermediate (quantitative by HPLC)

  • Acidification

    • Protocol : 12M HCl added until pH 2-3

    • Workup : Filtration yields crystalline product (mp 218-220°C)

    • Purity : >99% by HPLC (t_R = 7.38 min)

Carboxylic Acid Derivitization

The C-6 carboxylic acid participates in standard acyl transfer reactions:

Derivative TypeReagentCoupling AgentYield
AmidesRNH₂HATU/DIEA72-85%
EstersR-OHDCC/DMAP68-77%
Acid ChloridesSOCl₂-91%

Table 2: Functional group interconversion at the carboxylic acid position

Electrophilic Aromatic Substitution

Though deactivated by electron-withdrawing groups, the pyridine ring undergoes regioselective nitration:

Nitration Protocol

  • Nitrating Agent : HNO₃/H₂SO₄ (1:3)

  • Position : C-5 (major, 73%) vs C-4 (minor, 12%)

  • Reactivity : Directed by the electron-deficient pyridine N-oxide formed in situ

Redox Transformations

Controlled reductions modify the heterocyclic system:

Selective Reduction Pathways

Reducing AgentTarget SiteProduct
NaBH₄/NiCl₂Pyridine ringTetrahydro derivative
H₂/Pd-CNitro groupsAmino derivatives
LiAlH₄Carboxylic acidPrimary alcohol

Table 3: Redox behavior under varied conditions

This comprehensive reactivity profile positions 3-bromopyrazolo[1,5-a]pyridine-6-carboxylic acid as a versatile building block for medicinal chemistry and materials science applications. The compound's orthogonal reactivity sites enable sequential functionalization strategies critical for structure-activity relationship studies.

Scientific Research Applications

Pharmaceutical Applications

1.1. Neurological Disorders

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid serves as an important intermediate in the synthesis of compounds aimed at treating neurological disorders. Research indicates that derivatives of this compound can interact with specific biological targets implicated in conditions such as Alzheimer's disease and other neurodegenerative disorders. The compound's ability to cross the blood-brain barrier enhances its potential efficacy in these therapeutic applications .

1.2. Cancer Treatment

The compound is also being explored for its potential in oncology. Its derivatives have shown promise in preclinical studies targeting various cancer types by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest . The versatility of this compound allows for modifications that can enhance potency and selectivity against cancer cells.

Case Study 1: Alzheimer’s Disease Therapeutics

A study demonstrated that derivatives of this compound exhibited significant activity against amyloid-beta aggregation, a hallmark of Alzheimer's pathology. The synthesized compounds showed enhanced binding affinity to amyloid plaques compared to existing treatments .

Case Study 2: Antitumor Activity

In another investigation, a series of pyrazolo[1,5-a]pyridine derivatives were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain modifications to the carboxylic acid moiety significantly improved their antitumor activity, suggesting that further exploration of this compound could lead to novel anticancer agents .

Data Summary Table

Application AreaSpecific UseResearch Findings
Neurological DisordersAlzheimer's DiseaseInhibits amyloid-beta aggregation
Cancer TreatmentAntitumor AgentsEnhanced cytotoxicity against human cancer cell lines

Comparison with Similar Compounds

Research Implications

  • Drug Design : The carboxylic acid moiety in these compounds is critical for binding to enzymatic active sites, as seen in kinase inhibitors .
  • Structure-Activity Relationships (SAR): Minor substitutions (e.g., methyl or trifluoromethyl groups) significantly modulate solubility, selectivity, and toxicity profiles .

Biological Activity

3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The structural formula of this compound is characterized by a fused pyrazole and pyridine ring system, with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and kinase interactions.

The primary mechanism of action for this compound involves its ability to inhibit specific protein kinases. By binding to the ATP-binding site of these kinases, the compound effectively blocks the phosphorylation of downstream targets, disrupting critical cellular signaling pathways. This inhibition is particularly relevant in the context of diseases characterized by aberrant kinase activity, such as cancer and inflammatory disorders .

Enzyme Inhibition

Research indicates that this compound is effective in inhibiting various kinases involved in cell proliferation and survival. Notably, it has shown promise as an AXL and c-MET kinase inhibitor, which are implicated in tumor growth and metastasis .

Anticancer Potential

Several studies have highlighted the anticancer properties of this compound. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through its kinase inhibitory effects. The selectivity for specific kinases allows for targeted therapeutic strategies with potentially reduced side effects compared to conventional chemotherapeutics .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)8.4Kinase inhibition
MCF-7 (Breast Cancer)10.2Induction of apoptosis
HCT116 (Colon Cancer)7.8Disruption of signaling pathways

These results indicate that the compound's effectiveness varies by cell type but consistently demonstrates potential as an anticancer agent.

In Vivo Studies

In vivo experiments are essential for understanding the pharmacodynamics and pharmacokinetics of this compound. Preliminary studies suggest that when administered in appropriate dosages, the compound significantly reduces tumor growth in mouse models without notable toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromopyrazolo[1,5-a]pyridine-6-carboxylic acid, and how is purity validated?

  • Methodological Answer : The compound is synthesized via bromination of pyrazolo[1,5-a]pyridine precursors. For example, Pd-catalyzed decarboxylative coupling has been employed for related pyrazolo[1,5-a]pyridine derivatives, where bromine is introduced at the 3-position . Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation employs high-performance liquid chromatography (HPLC) with thresholds >97.0% (HPLC), as standardized for structurally similar brominated heterocycles .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : To confirm the substitution pattern and aromatic proton environments .
  • FT-IR : Identifies carboxylic acid (-COOH) and C-Br stretches (~550-600 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (MW: 242.03 for the carboxylic acid derivative) .
  • Elemental Analysis : Ensures stoichiometric consistency (e.g., C: 34.33%, H: 1.66%, Br: 33.03%, N: 11.55%, O: 13.42%) .

Advanced Research Questions

Q. How does the bromine substituent at C-3 influence electronic properties and regioselectivity in further reactions?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilicity at C-3, making it reactive toward nucleophilic aromatic substitution (SNAr) or cross-coupling (e.g., Suzuki-Miyaura). Computational studies on analogous pyrazolo-pyrimidines suggest bromine directs substituents to meta/para positions relative to the carboxylic acid group, as observed in derivatives like 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile .

Q. What strategies mitigate side reactions during carboxyl group functionalization (e.g., esterification or amidation)?

  • Methodological Answer : Protecting the carboxylic acid as a methyl or ethyl ester (e.g., via Fisher esterification) prevents unwanted decarboxylation during bromination or coupling. For example, ethyl esters of pyrazolo[1,5-a]pyrimidine-3-carboxylates are stable intermediates . Post-functionalization, the ester is hydrolyzed under mild acidic conditions to regenerate the carboxylic acid .

Q. How can discrepancies in reported synthetic yields for brominated pyrazolo[1,5-a]pyridines be resolved?

  • Methodological Answer : Yield variations often arise from differences in catalyst loading (e.g., Pd catalysts in cross-coupling) or reaction time. Systematic optimization using Design of Experiments (DoE) can identify critical parameters. For instance, Li et al. achieved higher yields by optimizing Pd(OAc)₂ concentrations and reaction temperatures .

Q. What computational approaches predict reactivity and stability of this compound in aqueous or oxidative conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Studies on pyrazolo[1,5-a]pyrimidines correlate computed Fukui indices with experimental reactivity, such as susceptibility to hydrolysis at the carboxylic acid group under basic conditions .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of the carboxylic acid group under bromination conditions?

  • Methodological Answer : Stability depends on reaction pH and brominating agents. For example, using N-bromosuccinimide (NBS) in acetic acid preserves the carboxylic acid, while HBr/H₂O₂ may cause decarboxylation. Cross-referencing protocols from Kanto Reagent catalogs (>97% purity via HPLC) with synthetic literature clarifies optimal conditions .

Tables for Key Data

Property Value Reference
Molecular FormulaC₇H₄BrN₃O₂
Molecular Weight242.03 g/mol
CAS RN1273577-71-1
Purity (HPLC)>97.0%
Key Synthetic IntermediateEthyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate

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